2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide
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Overview
Description
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thioether group in 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to the biological activity of imidazole derivatives.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and phenylacetamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Uniqueness: 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its combination of an imidazole ring, thioether linkage, and phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide |
InChI |
InChI=1S/C11H13N3OS/c15-10(8-16-11-12-6-7-13-11)14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
InChI Key |
WXLPLNAWWILGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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